molecular formula C12H15FN2O2 B10903367 Methyl 4-(2-fluorophenyl)piperazine-1-carboxylate

Methyl 4-(2-fluorophenyl)piperazine-1-carboxylate

Cat. No.: B10903367
M. Wt: 238.26 g/mol
InChI Key: BTPAEYOJCPLQQT-UHFFFAOYSA-N
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Description

Methyl 4-(2-fluorophenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorophenyl group attached to the piperazine ring, which is further linked to a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-fluorophenyl)piperazine-1-carboxylate typically involves the reaction of 2-fluoroaniline with piperazine in the presence of a suitable catalyst. The resulting intermediate is then reacted with methyl chloroformate to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-fluorophenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, alcohol derivatives, and various substituted piperazine compounds .

Scientific Research Applications

Methyl 4-(2-fluorophenyl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(2-fluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The fluorophenyl group enhances its binding affinity to certain receptors, while the piperazine ring facilitates its interaction with neurotransmitter systems. This compound may modulate the activity of serotonin and dopamine receptors, leading to its potential therapeutic effects in neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2-fluorophenyl)piperazine-1-carboxylate is unique due to the position of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may result in distinct pharmacological properties compared to its analogs .

Properties

Molecular Formula

C12H15FN2O2

Molecular Weight

238.26 g/mol

IUPAC Name

methyl 4-(2-fluorophenyl)piperazine-1-carboxylate

InChI

InChI=1S/C12H15FN2O2/c1-17-12(16)15-8-6-14(7-9-15)11-5-3-2-4-10(11)13/h2-5H,6-9H2,1H3

InChI Key

BTPAEYOJCPLQQT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCN(CC1)C2=CC=CC=C2F

Origin of Product

United States

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